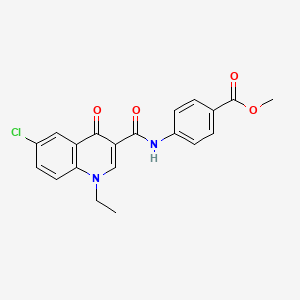
4-hydroxy-1-(2-methoxyethyl)-3-((2-methoxyphenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-6-methylpyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-hydroxy-1-(2-methoxyethyl)-3-((2-methoxyphenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C26H32N4O4 and its molecular weight is 464.566. The purity is usually 95%.
BenchChem offers high-quality 4-hydroxy-1-(2-methoxyethyl)-3-((2-methoxyphenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-6-methylpyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-hydroxy-1-(2-methoxyethyl)-3-((2-methoxyphenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-6-methylpyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular and Crystal Structures
Research on hydroxy derivatives of hydropyridine and related compounds, such as piperazines, provides insights into the molecular and crystal structures that can form extensive networks of intramolecular and intermolecular hydrogen bonds. These studies highlight the compounds' conformational flexibility and the role of hydrogen bonding in molecular packing within crystals, which can influence the development of materials with specific physical properties (Kuleshova & Khrustalev, 2000).
Pharmacological Characterization
Compounds containing piperazine and pyridine structures have been explored for their potential pharmacological effects. For instance, the design of G protein-biased dopaminergics based on the pyrazolo[1,5-a]pyridine substructure and their selective activation of G proteins over β-arrestin recruitment at dopamine D2 receptors demonstrates the intricate relationship between structure and function. These studies could be relevant for developing novel therapeutics for various neurological and psychiatric disorders (Möller et al., 2017).
Anticonvulsant and Antiinflammatory Activity
Derivatives of kojic acid and ibuprofen analogs, involving piperazine derivatives, have shown significant anticonvulsant and anti-inflammatory activities in preclinical models. These findings suggest a potential application of similar compounds in developing new treatments for epilepsy and inflammation (Aytemir et al., 2010); (Rajasekaran et al., 1999).
Crystal Packing and Hydrogen Bonding
Studies on the crystal structures of 1-aryl-4-(biarylmethylene)piperazines related to adoprazine have provided insights into the importance of hydrogen bonding and molecular association in crystal packing. These structural analyses are crucial for understanding how molecular interactions influence the solid-state properties of compounds, which can be applied in materials science and drug formulation (Ullah & Altaf, 2014).
Thermochemistry of Adducts
Research on the thermochemistry of adducts involving tin(IV) chloride and heterocyclic bases like pyridine and piperazine reveals how these interactions can be utilized in synthesizing coordination complexes with specific properties. These studies are relevant for applications in catalysis, material science, and the development of metal-organic frameworks (Dunstan, 2003).
Eigenschaften
IUPAC Name |
4-hydroxy-1-(2-methoxyethyl)-3-[(2-methoxyphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methyl]-6-methylpyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O4/c1-19-18-21(31)24(26(32)30(19)16-17-33-2)25(20-8-4-5-9-22(20)34-3)29-14-12-28(13-15-29)23-10-6-7-11-27-23/h4-11,18,25,31H,12-17H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUYYPHDQWKPRC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CCOC)C(C2=CC=CC=C2OC)N3CCN(CC3)C4=CC=CC=N4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-1-(2-methoxyethyl)-3-((2-methoxyphenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-6-methylpyridin-2(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7,9-Dimethyl-2-[(4-methylbenzyl)sulfanyl]-4-(2-naphthyloxy)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2400373.png)
![(2,5-dichlorothiophen-3-yl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2400374.png)

![4-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2400380.png)


![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide](/img/structure/B2400386.png)





![4-({[(5-Methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetyl}amino)benzamide](/img/structure/B2400394.png)
